
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1541002-02-1 . It has a molecular weight of 214.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10BrF2N/c7-5-1-2-10(3-5)4-6(8)9/h5-6H,1-4H2 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .Applications De Recherche Scientifique
Structure and Tautomerism
Research into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, which are structurally related to the compound , provides insights into their behavior in solid states and solutions. These studies utilize techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography to investigate tautomerism, particularly focusing on the dominance of 3-bromo tautomers over 5-bromo ones. This understanding is crucial for chemical synthesis and the design of materials with specific properties (Trofimenko et al., 2007).
Synthesis of Heterocyclic Compounds
The use of bromoacetylcoumarin, a compound related to the target molecule, for synthesizing a variety of heterocyclic derivatives, including pyrazoles, has been demonstrated. This research highlights the potential of brominated compounds in creating pharmacologically relevant molecules, showing significant cytotoxic effects against various cancer cell lines. The ability to synthesize diverse derivatives from a single brominated starting material underlines the versatility and potential of such compounds in drug discovery and development (Mohareb & MegallyAbdo, 2015).
Photophysical and Electroluminescent Properties
Investigations into the photophysical and electroluminescent properties of pyrene-based compounds substituted with bromo, carbazole, and phenothiazine derivatives demonstrate the potential of bromo-substituted compounds in organic electronics. These materials exhibit promising performance in organic light-emitting diodes (OLEDs), with applications ranging from display technology to lighting. The ability to fine-tune the electronic and optical properties of these compounds through structural modification is particularly valuable for the development of new materials for electronic applications (Salunke et al., 2016).
Catalysis and Synthesis Applications
The copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles from brominated precursors showcases the utility of bromo-substituted compounds in catalytic reactions to produce pyrazole derivatives. This method offers moderate to excellent yields with excellent regioselectivity, highlighting the role of bromo-substituted compounds in facilitating efficient and selective synthesis of functionalized heterocycles. Such reactions are fundamental in organic synthesis, providing pathways to a wide range of compounds with potential applications in various fields (Lu et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHKHIQJWCCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

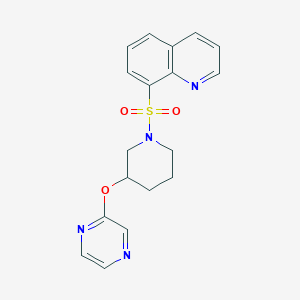
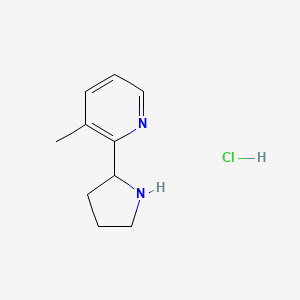
![2-Chloro-N-cyclopropyl-N-[4-(4-propylpiperazin-1-yl)pentyl]propanamide](/img/structure/B2664264.png)
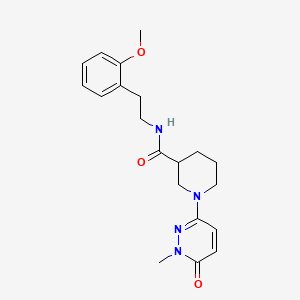
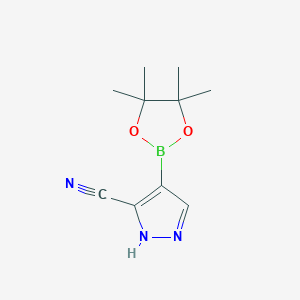
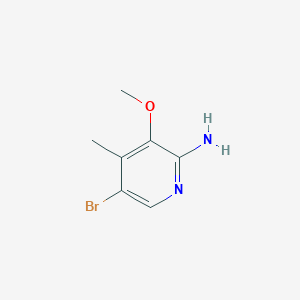
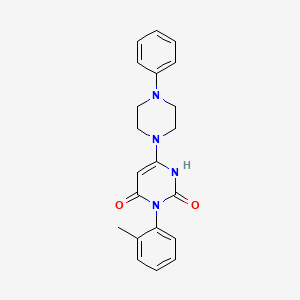
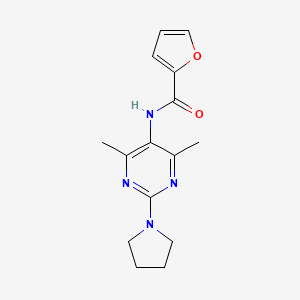

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)
